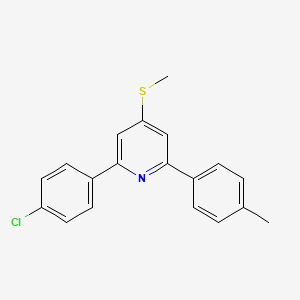![molecular formula C31H64N2O5Si B14285916 N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide CAS No. 121231-18-3](/img/structure/B14285916.png)
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is a chemical compound known for its unique structure and properties. It is composed of an octadecyl group, a triethoxysilyl group, and a butanediamide backbone. This compound is often used in various scientific and industrial applications due to its ability to form stable bonds with different substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide typically involves the reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate. The reaction is carried out under stirring conditions, where the exothermic nature of the reaction raises the temperature to around 110°C. After cooling to ambient temperature, the product is obtained as a waxy white solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide undergoes various chemical reactions, including:
Substitution Reactions: The triethoxysilyl group can participate in substitution reactions, forming bonds with different substrates.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further undergo condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include silanol and siloxane derivatives, which are useful in various applications such as coatings, adhesives, and sealants.
Aplicaciones Científicas De Investigación
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials and nanocomposites.
Biology: The compound is employed in the modification of surfaces for biological assays and diagnostics.
Medicine: It is explored for its potential in drug delivery systems and biomedical coatings.
Mecanismo De Acción
The mechanism of action of N1-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide involves its ability to form stable bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These bonds provide strong adhesion and stability to the materials, making them suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Similar in structure but with an isocyanate group instead of a butanediamide backbone.
Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride: Contains a trimethoxysilyl group and is used as a disinfectant and coupling agent.
Uniqueness
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is unique due to its combination of an octadecyl group and a triethoxysilyl group, which provides both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, from surface modification to the synthesis of advanced materials.
Propiedades
Número CAS |
121231-18-3 |
|---|---|
Fórmula molecular |
C31H64N2O5Si |
Peso molecular |
572.9 g/mol |
Nombre IUPAC |
N-octadecyl-N'-(3-triethoxysilylpropyl)butanediamide |
InChI |
InChI=1S/C31H64N2O5Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-32-30(34)25-26-31(35)33-28-24-29-39(36-6-2,37-7-3)38-8-4/h5-29H2,1-4H3,(H,32,34)(H,33,35) |
Clave InChI |
ODBADJDFGVOYSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

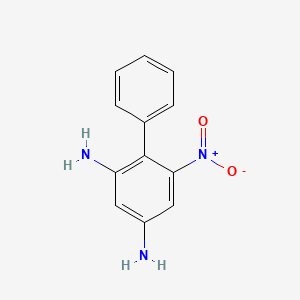
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
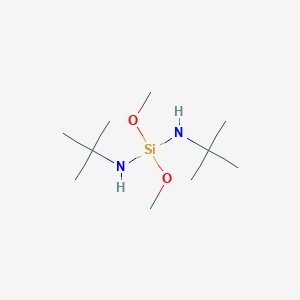
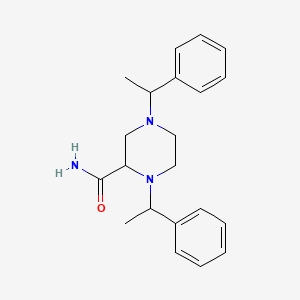
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
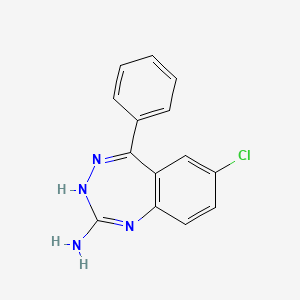
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
